molecular formula C8H9F2N3O4 B2592337 3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid CAS No. 1856063-86-9

3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B2592337
CAS No.: 1856063-86-9
M. Wt: 249.174
InChI Key: BSLLJRODYODDPW-UHFFFAOYSA-N
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Description

The compound 3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid features a pyrazole ring substituted with a difluoromethyl group at position 3 and a nitro group at position 4, linked to a butanoic acid chain. The butanoic acid moiety improves aqueous solubility compared to shorter-chain analogs, balancing pharmacokinetic properties .

Properties

IUPAC Name

3-[3-(difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O4/c1-4(2-6(14)15)12-3-5(13(16)17)7(11-12)8(9)10/h3-4,8H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLLJRODYODDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1C=C(C(=N1)C(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl and nitro groups. One common method involves the reaction of difluoroacetoacetic acid ethyl ester with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring. The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired acid .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalysts and reaction conditions to streamline the process and reduce costs. Large-scale production methods have been developed by companies such as Syngenta, Bayer Crop Science, and BASF .

Chemical Reactions Analysis

Types of Reactions

3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The difluoromethyl group can be involved in reduction reactions.

    Substitution: The pyrazole ring can participate in substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve nucleophiles such as amines or halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-[3-(difluoromethyl)-4-amino-1H-pyrazol-1-yl]butanoic acid, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the nitro group can participate in redox reactions. These interactions can modulate the activity of target proteins and pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Trifluoromethyl vs. Difluoromethyl Substituents
  • 2-[4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (C₈H₈F₃N₃O₄, CAS 1006459-45-5): Replacing difluoromethyl with trifluoromethyl increases lipophilicity (logP ~1.56 vs. The trifluoromethyl group also imparts stronger electron-withdrawing effects, which may alter reactivity in biological systems .
Nitro Group Position and Additional Substituents
  • Predicted pKa (4.10) suggests moderate ionization at physiological pH, influencing bioavailability .

Chain Length and Functional Group Modifications

Butanoic Acid vs. Propionic Acid Derivatives
  • 3-[3-(Difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propionic acid: A shorter propionic acid chain reduces molecular weight (predicted ~241.18 g/mol vs. ~271.20 g/mol for butanoic acid analogs), which may decrease solubility but improve passive diffusion across membranes .
Ester Prodrugs
  • Ethyl 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate (C₁₁H₁₅F₃N₂O₂, CAS 1956379-36-4): Esterification of the carboxylic acid group masks its polarity, enhancing oral bioavailability. Hydrolysis in vivo releases the active butanoic acid form, demonstrating a prodrug strategy .

Aromatic and Heterocyclic Modifications

  • 4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid (24): Incorporation of a quinolinone moiety and bromophenyl substituents introduces π-π stacking interactions, enhancing binding affinity in enzyme inhibition assays. However, synthetic yields are lower (27–86%) compared to simpler analogs .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) pKa (Predicted) LogP (Predicted) Purity (%)
3-[3-(Difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]butanoic acid C₉H₁₁F₂N₃O₄ 271.20 4.10 1.10 >95
2-[4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid C₈H₈F₃N₃O₄ 267.16 3.80 1.56 >95
3-[3-(Difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propionic acid C₇H₇F₂N₃O₄ 241.15 3.90 0.85 >95
4-{5-(4-Chlorophenyl)-3-[4-(4-chlorophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid (26) C₂₈H₂₀Cl₂N₃O₄ 541.38 N/A 4.20 >95

Biological Activity

3-[3-(Difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid is a synthetic compound belonging to the class of pyrazole derivatives, which have garnered attention for their diverse biological activities. This article provides an overview of its biological properties, including anti-inflammatory, anti-cancer, and herbicidal activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes a difluoromethyl group and a nitro group attached to the pyrazole ring. The molecular formula is C8H8F2N3O4C_8H_8F_2N_3O_4 with a molecular weight of approximately 235.14 g/mol .

1. Anti-Cancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anti-cancer agents. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : Pyrazole derivatives have been shown to inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR pathways .
  • Case Study : In vitro studies demonstrated that certain pyrazole compounds exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent activity .

2. Anti-Inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound's ability to modulate inflammatory mediators makes it a candidate for treating inflammatory diseases.

  • Research Findings : Various pyrazole derivatives have shown effectiveness in reducing pro-inflammatory cytokines and mediators in cellular models .
  • Quantitative Structure-Activity Relationship (QSAR) : Studies suggest that structural modifications can enhance anti-inflammatory activity, providing insights for future drug design .

3. Herbicidal Activity

The compound has potential applications in agriculture as a herbicide. Its mechanism involves disrupting plant physiological processes.

  • Mode of Action : It acts by inhibiting specific enzymes crucial for plant growth, thereby reducing weed proliferation .
  • Field Studies : Research indicates effective control of certain weed species when applied at optimal concentrations, demonstrating its utility in crop protection .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-CancerInhibition of BRAF(V600E), EGFR pathways
Anti-InflammatoryModulation of pro-inflammatory cytokines
HerbicidalInhibition of growth-related enzymes

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